molecular formula C19H18F2N2O B2439125 (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone CAS No. 2034526-25-3

(2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone

Cat. No.: B2439125
CAS No.: 2034526-25-3
M. Wt: 328.363
InChI Key: UVOCHMSWKZEEMP-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, dihydroisoquinoline, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Dihydroisoquinoline Moiety: This step involves the attachment of the dihydroisoquinoline group to the azetidine ring, often through nucleophilic substitution or addition reactions.

    Attachment of the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of an azetidine ring.

Uniqueness

The unique combination of the azetidine ring with the dihydroisoquinoline and difluorophenyl groups gives (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications, making it a compound of significant interest.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O/c20-16-6-3-7-17(21)18(16)19(24)23-11-15(12-23)22-9-8-13-4-1-2-5-14(13)10-22/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOCHMSWKZEEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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